molecular formula C14H8Cl2FN3O B14024420 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine

4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B14024420
M. Wt: 324.1 g/mol
InChI Key: YWMZWUBUTHFVHH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine primarily involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can disrupt abnormal cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.

    Quinazoline: Widely studied for its kinase inhibitory activity.

Uniqueness

4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity to certain protein kinases. This unique structure makes it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C14H8Cl2FN3O

Molecular Weight

324.1 g/mol

IUPAC Name

2,7-dichloro-8-fluoro-4-phenylmethoxypyrido[4,3-d]pyrimidine

InChI

InChI=1S/C14H8Cl2FN3O/c15-12-10(17)11-9(6-18-12)13(20-14(16)19-11)21-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

YWMZWUBUTHFVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl

Origin of Product

United States

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